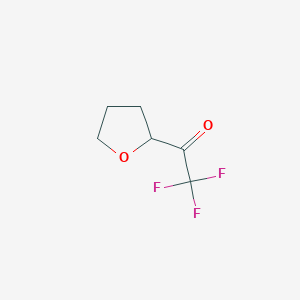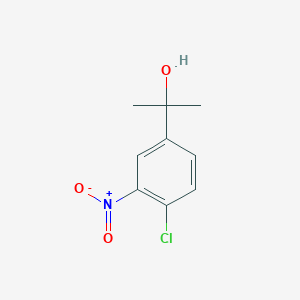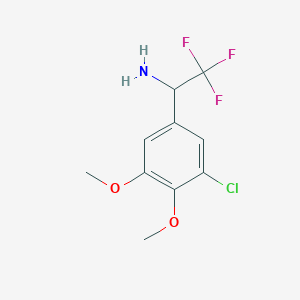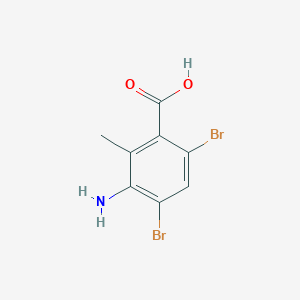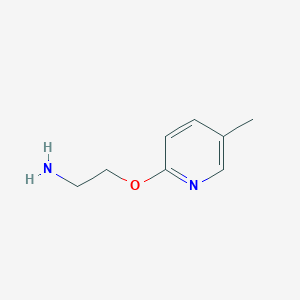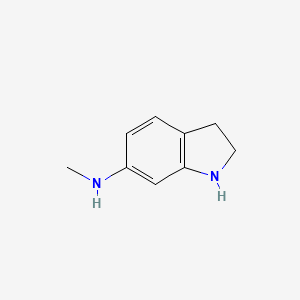
N-Methylindolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylindolin-6-amine is a nitrogen-containing heterocyclic compound derived from indole Indole derivatives are known for their wide-ranging biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylindolin-6-amine can be synthesized through various methods. One common approach involves the N-methylation of indole derivatives. For instance, the use of phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent has been reported to achieve high yields and excellent monoselectivity . Another method involves the use of N-heterocyclic carbene catalysts and carbon dioxide as a carbon source, which provides an environmentally benign route for N-methylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes. Mechanochemical methods, such as solvent-free ball milling, have been developed to produce tertiary N-methylated amine derivatives efficiently . These methods are advantageous due to their high yields, short reaction times, and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylindolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted indole derivatives.
Applications De Recherche Scientifique
N-Methylindolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Methylindolin-6-amine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact molecular targets and pathways depend on the specific application and derivative of this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole: The parent compound of N-Methylindolin-6-amine, known for its wide range of biological activities.
N-Methylindole: A closely related compound with similar chemical properties.
Indolin-6-amine: Another derivative of indole with potential biological activities.
Uniqueness
This compound is unique due to its specific N-methylation, which can significantly alter its biological and chemical properties compared to its parent compounds. This modification can enhance its selectivity and potency in various applications, making it a valuable compound in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
N-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 |
Clé InChI |
GOHHENZKSSPEPX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC2=C(CCN2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)
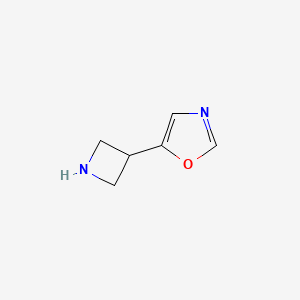
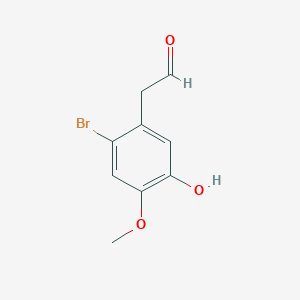
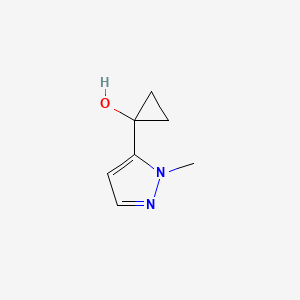
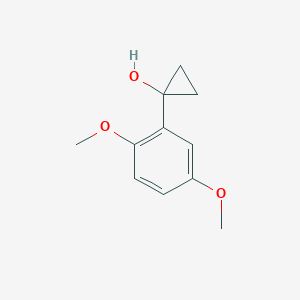

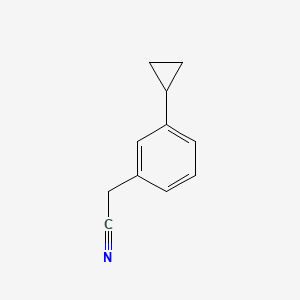
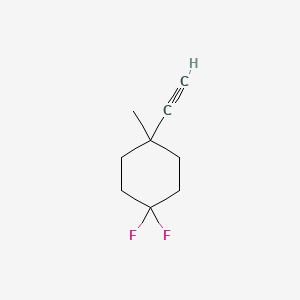
![tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
